molecular formula C11H16ClN3O3 B1525057 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride CAS No. 1311315-41-9

3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride

Cat. No. B1525057
M. Wt: 273.71 g/mol
InChI Key: JBELIKQPMJHPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride (3-AEMBAH) is a type of organic compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in water and is stable in neutral and alkaline solutions. 3-AEMBAH is a derivative of benzoic acid and is used in various biochemical and physiological studies.

Scientific Research Applications

Metabolism and Detection

  • In a study focusing on drug metabolism, researchers identified human urinary metabolites of 3-phenylpropyl carbamate using an ion cluster technique. This study underscores the importance of understanding the metabolic pathways and detection of similar compounds (Horie & Bara, 1978).

Pharmacokinetic Studies

  • A Phase I and Pharmacokinetic study of MS-275, a histone deacetylase inhibitor, highlighted the importance of understanding the pharmacological properties of compounds such as 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride. This study provides insights into the toxicity profile, pharmacologic, and biological properties of related compounds (Gore et al., 2008).

properties

IUPAC Name

3-[(2-aminoethylcarbamoylamino)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c12-4-5-13-11(17)14-7-8-2-1-3-9(6-8)10(15)16;/h1-3,6H,4-5,7,12H2,(H,15,16)(H2,13,14,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBELIKQPMJHPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.